molecular formula C7H11NO3 B3376315 2-(N-ethylprop-2-enamido)acetic acid CAS No. 1184500-88-6

2-(N-ethylprop-2-enamido)acetic acid

Cat. No.: B3376315
CAS No.: 1184500-88-6
M. Wt: 157.17 g/mol
InChI Key: NQAYDNHKIKCYNL-UHFFFAOYSA-N
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Description

Historical Evolution of Research on Acrylamide-Based Derivatives in Chemical Synthesis and Materials Science

The journey of acrylamide-based polymers began with the initial polymerization of acrylamide (B121943), a vinyl monomer that is highly soluble in water. mdpi.com The major commercial application of acrylamide is in the production of polyacrylamide, which serves as a thickener and flocculating agent in various industries, including water purification, mineral extraction, and paper manufacturing. nih.gov Over the years, research has expanded to include a vast array of acrylamide derivatives, where the amide nitrogen is substituted with various functional groups. This has led to the development of polymers with tailored properties. The global market for polyacrylamide and its derivatives has seen significant growth, reflecting their importance in addressing challenges related to resource scarcity. mdpi.com

The synthesis of these derivatives has also evolved. Early methods often involved the reaction of acryloyl chloride with corresponding amines. researchgate.net More recent synthetic strategies focus on improving efficiency, yield, and safety, utilizing different bases and reaction conditions to produce high-purity acrylamide derivatives for specialized applications. google.com This continuous refinement of synthetic methodologies has been crucial in exploring the full potential of this class of compounds in materials science.

Significance of N-Substituted Acrylamides in Advanced Organic Chemistry and Polymer Science

N-substituted acrylamides are of paramount importance in modern chemistry due to the diverse functionalities they can introduce into polymers. The nature of the substituent on the nitrogen atom can significantly influence the properties of the resulting polymer, such as its solubility, thermal response, and reactivity. For instance, polymers of N-isopropylacrylamide exhibit a lower critical solution temperature (LCST), undergoing a reversible phase transition in aqueous solutions at a specific temperature, a property that is highly valuable in biomedical applications like drug delivery and tissue engineering. kpi.ua

The ability to tune the LCST by copolymerizing different N-substituted acrylamides allows for the creation of "smart" polymers that respond to environmental stimuli. kpi.uamdpi.com Furthermore, the acrylamide moiety itself is a reactive handle. It can participate in Michael additions with nucleophiles like thiols, a reaction that has been exploited for bioconjugation and the development of covalent inhibitors in drug discovery. nih.govacs.orgnih.gov The versatility of N-substituted acrylamides makes them a cornerstone in the design of advanced materials with applications ranging from immunoassays to chemotherapeutics. nih.govmdpi.com

Structural Basis and Uniqueness of 2-(N-ethylprop-2-enamido)acetic Acid within the Acrylamide Class

The chemical structure of this compound, with the chemical formula C7H11NO3, distinguishes it within the broader class of N-substituted acrylamides. bldpharm.com Its key features are the N-ethyl group and the acetic acid moiety directly attached to the amide nitrogen.

The N-ethyl group, being a small alkyl substituent, influences the polymer's hydrophobicity and, consequently, its solution behavior. The presence of the carboxylic acid group, however, introduces a hydrophilic and ionizable site. This combination of a hydrophobic ethyl group and a hydrophilic carboxylic acid group on the same monomer is expected to impart amphiphilic characteristics to its polymers. The reactivity of the acrylamide's vinyl group is also influenced by the electronic nature of the N-substituents. In the case of this compound, the electron-withdrawing character of the acetic acid group could potentially affect its polymerization kinetics and the reactivity of the resulting polymer.

The uniqueness of this monomer lies in its potential to create pH-responsive polymers. The carboxylic acid group can be deprotonated at higher pH, leading to a change in the polymer's charge and conformation. This dual responsiveness to both temperature (due to the N-alkyl group) and pH makes this compound a promising candidate for the development of sophisticated stimuli-responsive materials.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number1184500-88-6 bldpharm.com
Molecular FormulaC7H11NO3 bldpharm.com
Molecular Weight157.17 g/mol bldpharm.com
SMILES CodeO=C(O)CN(CC)C(C=C)=O bldpharm.com

Comparison of this compound with other Acrylamide Derivatives

Compound NameStructureKey Features
AcrylamideCH2=CHCONH2Unsubstituted amide, highly water-soluble. mdpi.comnih.gov
N-IsopropylacrylamideCH2=CHCONHCH(CH3)2N-alkyl substitution leads to thermoresponsive polymers. kpi.ua
This compoundCH2=CHCON(CH2CH3)CH2COOHN-ethyl and N-acetic acid substitution, potential for dual pH and thermo-responsiveness. bldpharm.com

Properties

IUPAC Name

2-[ethyl(prop-2-enoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-6(9)8(4-2)5-7(10)11/h3H,1,4-5H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAYDNHKIKCYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 N Ethylprop 2 Enamido Acetic Acid

Advanced Synthetic Routes to 2-(N-ethylprop-2-enamido)acetic Acid and its Precursors

The synthesis of this compound fundamentally involves the formation of an amide bond between the precursor amino acid, N-ethylglycine, and an acrylic acid derivative. The strategies to achieve this and to prepare the necessary precursors are varied, ranging from classical organic reactions to modern biocatalytic approaches.

N-Acylation Strategies for the Amide Linkage Formation

The formation of the amide bond is the crucial step in synthesizing N-acyl amino acids like this compound. This is typically achieved by reacting the amino group of N-ethylglycine (or its ester derivative) with an activated form of acrylic acid.

Several established methods for N-acylation are applicable:

Acyl Chloride Method : The most common and straightforward approach involves the reaction of N-ethylglycine with acryloyl chloride. nih.gov This reaction is typically performed in the presence of a base, such as triethylamine or sodium hydroxide (B78521) (a Schotten-Baumann reaction), to neutralize the hydrochloric acid byproduct. mdpi.com The high reactivity of the acyl chloride drives the reaction to completion, often with high yields. mdpi.com

Coupling Agent-Mediated Amidation : To avoid the use of highly reactive acyl chlorides, various coupling agents can be employed to activate the carboxylic acid of acrylic acid directly. Reagents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or carbodiimides such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) facilitate amide bond formation under milder conditions. scielo.brresearchgate.net

Enzymatic Synthesis : Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Lipases, such as Candida antarctica lipase B (often immobilized as Novozym® 435), can catalyze the N-acylation of amino compounds. beilstein-journals.org This approach is noted for its high chemoselectivity, favoring N-acylation over potential O-acylation if the amino acid substrate contained a hydroxyl group. beilstein-journals.orgnih.gov The reaction can proceed using free fatty acids or their esters as the acyl donor. beilstein-journals.orgresearchgate.net

Table 1: Comparison of N-Acylation Strategies for Amide Linkage Formation
MethodAcylating Agent/ReagentsTypical ConditionsAdvantagesDisadvantages
Acyl ChlorideAcryloyl Chloride, Base (e.g., NaOH, Triethylamine)Aqueous or organic solvent, often at low temperatures (0-25 °C)High reactivity, generally high yields. mdpi.comRequires handling of corrosive and moisture-sensitive acyl chloride; byproduct (HCl) must be neutralized.
Coupling AgentsAcrylic Acid, Coupling Reagent (e.g., TBTU, EDC), Base (e.g., DIPEA)Anhydrous organic solvent (e.g., DCM, DMF)Milder conditions, broad substrate scope. scielo.brReagents can be expensive; purification to remove byproducts is often necessary.
EnzymaticAcrylic Acid or its ester, Lipase (e.g., Novozym® 435)Aqueous or organic solvent, or solvent-free; mild temperatures.High selectivity, environmentally friendly ("green"), mild conditions. nih.govnih.govSlower reaction rates, enzyme cost and stability can be limiting factors.

The precursor, N-ethylglycine, can be synthesized via several routes, including the reductive amination of glyoxylic acid with ethylamine or the nucleophilic substitution of chloroacetic acid with ethylamine. chemicalbook.commdpi.com

Stereoselective Synthesis Approaches for Chiral Analogues

While this compound itself is an achiral molecule due to its glycine (B1666218) backbone, the synthetic methodologies are directly applicable to the creation of chiral analogues using other α-amino acids. In such cases, controlling the stereochemistry is paramount.

During the coupling of N-acylamino acids, asymmetric induction can occur, where the existing chirality of the amino acid influences the stereochemical outcome of the reaction. nih.gov The degree of this induction can be affected by the nature of the N-acyl group, the solvent, and the reaction temperature. nih.gov

A significant challenge in the synthesis of chiral N-acyl amino acids is the risk of racemization, particularly when the carboxylic acid is activated. This often proceeds through the formation of a planar 5(4H)-oxazolone intermediate, which can lose its stereochemical integrity. nih.gov The tendency to racemize is influenced by the coupling method and the specific N-acyl group. nih.gov

For the de novo synthesis of chiral N-acyl amino acids, enantioselective methods can be employed. For instance, enantioselective hydrogen atom transfer reactions have been developed for the synthesis of N-acyl-α-amino acid esters, providing a route to chiral products with high enantiomeric excess. sci-hub.se

Optimization of Reaction Conditions and Yields: Mechanistic Considerations

Optimizing reaction conditions is critical for maximizing yield and purity. The fundamental mechanism for most N-acylation reactions is a nucleophilic acyl substitution, where the nitrogen of the amino acid attacks the carbonyl carbon of the activated acyl group, proceeding through a tetrahedral intermediate. libretexts.orgmsu.edu

For Chemical Synthesis:

Solvent and Temperature : The choice of solvent and temperature can significantly impact reaction rates and side reactions. Low temperatures are often used with highly reactive acyl chlorides to control the reaction's exothermicity.

Stoichiometry : Using a slight excess of the acylating agent can help drive the reaction to completion, but may complicate purification. The amount and type of base used are crucial for neutralizing acid byproducts without promoting side reactions like hydrolysis of the acylating agent. mdpi.com

For Enzymatic Synthesis: Enzymatic reactions require careful optimization of a different set of parameters to achieve high efficiency.

Enzyme Loading : The amount of enzyme used affects the reaction rate. Increasing the enzyme load generally increases the reaction rate up to a point where mass transfer limitations or substrate availability become limiting factors. researchgate.net

Temperature : Lipases have an optimal temperature range for activity. Excessively high temperatures can lead to denaturation and loss of function.

Solvent : While some reactions can be run solvent-free, the choice of an organic solvent can influence enzyme activity and substrate solubility. researchgate.net

pH and Water Content : For hydrolases like lipases, water activity is a critical parameter. In non-aqueous media, a minimal amount of water is necessary to maintain the enzyme's active conformation, but excess water can promote the reverse reaction, hydrolysis, over amidation. researchgate.net

Table 2: Influence of Reaction Parameters on Lipase-Catalyzed N-Acylation Yield
ParameterObservationRationale
Enzyme LoadingYield increases with enzyme loading up to an optimal point (e.g., 15 wt%), after which it plateaus. researchgate.netnih.govHigher concentration of active sites increases the reaction rate. Excessive loading can cause mass transfer issues. researchgate.net
TemperatureReaction rate increases with temperature to an optimum, then decreases sharply.Enzyme activity is temperature-dependent. High temperatures cause irreversible denaturation.
Substrate Molar RatioAn equimolar ratio of reactants often provides the best conversion. beilstein-journals.orgExcess amine can shift the pH away from the enzyme's optimum, deactivating it. beilstein-journals.org
SolventSolvent choice can significantly impact yield. Solvent-free systems can be highly effective. nih.govnih.govSolvents affect substrate solubility and can interact with the enzyme, modifying its activity and stability.

Derivatization and Functionalization Reactions of this compound

The presence of two distinct reactive sites—the acrylamide (B121943) moiety and the carboxylic acid—allows for a range of derivatization and functionalization reactions.

Modifications of the Acrylamide Moiety: Enamide Reactivity

The acrylamide group is an α,β-unsaturated amide system. This electron-deficient double bond is highly susceptible to nucleophilic attack, primarily via a Michael-type conjugate addition. ekb.egresearchgate.net This reactivity is a cornerstone of the chemical behavior of acrylamides.

Michael Addition : The electrophilic nature of the β-carbon of the acrylamide makes it a prime target for soft nucleophiles. researchgate.net

Thiol Addition : Thiols, such as those from cysteine residues in proteins or glutathione (B108866), readily add across the double bond. acs.org This reaction is of significant interest in medicinal chemistry for the design of covalent inhibitors that target cysteine residues in enzymes. acs.org The reaction rate is influenced by the electronic properties of substituents on the acrylamide. acs.org

Amine Addition : Amino groups from other molecules can also act as nucleophiles, leading to the formation of 3-(alkylamino)propionamide derivatives. researchgate.netnih.gov This reaction is often reversible, and the adduct can release the original acrylamide upon heating. nih.gov

Table 3: Michael Addition Reactions of the Acrylamide Moiety
Nucleophile (Nu-H)Product TypeSignificance
Thiol (R-SH)3-(Alkylthio)propanamide derivativeCovalent modification of cysteine-containing proteins. acs.org
Amine (R-NH₂)3-(Alkylamino)propionamide derivativeFormation of adducts with amino acids or other amines. researchgate.netnih.gov

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can be converted into a wide array of other functional groups, a common strategy in organic synthesis. libretexts.orgmsu.edu

Esterification : Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. This transformation is reversible. libretexts.org

Amide Formation : The carboxylic acid can be coupled with a primary or secondary amine to form a new amide. This requires activation of the carboxyl group, typically by converting it to an acyl chloride or by using standard peptide coupling agents. scielo.br

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-(N-ethylprop-2-enamido)ethanol.

Acyl Halide Formation : Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride, which is a useful intermediate for the synthesis of esters and amides. libretexts.orglibretexts.org

Table 4: Common Transformations of the Carboxylic Acid Group
ReactionReagentsProduct Functional Group
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR')
Amide FormationAmine (R'₂NH), Coupling Agent (e.g., EDC, TBTU)Amide (-CONR'₂)
ReductionStrong Reducing Agent (e.g., LiAlH₄)Primary Alcohol (-CH₂OH)
Acyl Halide FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acyl Chloride (-COCl)

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the initial components. N-acylated amino acids, such as this compound, are well-suited to participate as the acidic component in prominent isocyanide-based MCRs, namely the Passerini and Ugi reactions.

Passerini Reaction: The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. When this compound is used as the carboxylic acid component, it reacts to form an α-acyloxy carboxamide. This reaction is valuable for its convergence and atom economy, rapidly building molecular complexity. The general mechanism involves the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide through a cyclic transition state.

Ugi Reaction: The Ugi reaction is a four-component reaction that extends the Passerini reaction by including a primary amine. This reaction involves an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. The use of this compound in an Ugi reaction would yield a complex peptide-like scaffold. The reaction typically proceeds through the formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the isocyanide, forming a nitrilium ion intermediate that is subsequently trapped by the carboxylate to yield the final product after an intramolecular acyl transfer (Mumm rearrangement).

The versatility of these MCRs allows for the creation of diverse chemical libraries by varying the other components (aldehyde, isocyanide, and amine for the Ugi reaction). A hypothetical Ugi reaction incorporating the title compound is presented in the table below.

Interactive Table: Hypothetical Ugi Reaction with this compound
Aldehyde/KetoneAmineIsocyanideResulting Product Scaffold
BenzaldehydeBenzylaminetert-Butyl isocyanideN-benzyl-2-(N-(tert-butyl)-2-(N-ethylacrylamido)acetamido)-2-phenylacetamide
AcetoneAnilineCyclohexyl isocyanide2-(N-(cyclohexyl)-2-(N-ethylacrylamido)acetamido)-N-phenyl-2-methylpropanamide
FormaldehydeMethylamineEthyl isocyanideN-ethyl-2-(N-ethylacrylamido)-N-methylacetamide

Mechanistic Investigations of Synthetic Pathways

The most direct and probable synthetic pathway to this compound is the N-acylation of N-ethylglycine with acryloyl chloride. This transformation is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.

Detailed Reaction Mechanisms of Key Synthetic Steps: Nucleophilic Acyl Substitution

The synthesis of this compound from N-ethylglycine and acryloyl chloride follows a nucleophilic addition-elimination mechanism. The reaction is typically conducted in the presence of a base, such as aqueous sodium hydroxide, to neutralize the hydrogen chloride byproduct and deprotonate the carboxylic acid group of the starting material.

The mechanism proceeds in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethylglycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This initial attack breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom.

Formation of the Tetrahedral Intermediate: This addition step results in the formation of a transient, unstable tetrahedral intermediate. In this species, the former carbonyl carbon is bonded to the nitrogen of the amino acid, the oxygen (now an oxyanion), the original alkyl chain, and the chlorine atom.

Elimination of the Leaving Group: The tetrahedral intermediate collapses to restore the stable carbonyl double bond. The electrons from the oxyanion reform the pi bond, and in the process, the chloride ion is expelled as the leaving group. Chloride is an effective leaving group because it is the conjugate base of a strong acid (HCl).

Deprotonation: A base present in the reaction medium (e.g., hydroxide or another molecule of the amine) removes the proton from the nitrogen atom, yielding the final N-acylated product and neutralizing the positive charge on the nitrogen.

This reaction is generally fast and exothermic. The use of a base is crucial as it prevents the protonation of the starting amine by the HCl generated, which would render the amine non-nucleophilic.

Identification and Characterization of Reaction Intermediates

The key reaction intermediate in the nucleophilic acyl substitution pathway is the tetrahedral intermediate . This species is typically short-lived and not isolated under standard reaction conditions. Its existence is inferred from kinetic studies and trapping experiments in related reactions.

Characterization of such transient intermediates is challenging. However, in sterically hindered or electronically stabilized systems, analogous tetrahedral intermediates have been observed and characterized using spectroscopic methods. For the synthesis of this compound, the intermediate would possess the following structural features:

A central sp³-hybridized carbon atom (the former carbonyl carbon).

An oxyanion (-O⁻).

A chlorine atom.

The ethyl group and the acetic acid moiety attached to the nitrogen, which now bears a positive formal charge.

While direct spectroscopic data for the intermediate in this specific reaction is not available, studies on similar reactions have utilized low-temperature NMR and IR spectroscopy to identify signals corresponding to the sp³ carbon and the charged oxygen and nitrogen atoms of the intermediate.

Kinetic Studies of Synthesis Reactions

The rate of the N-acylation reaction is dependent on several factors, including the concentration of reactants, solvent polarity, temperature, and the nature of the nucleophile and electrophile. The reaction between a secondary amine (like N-ethylglycine) and an acyl chloride is typically a second-order

Theoretical and Computational Chemistry Studies of 2 N Ethylprop 2 Enamido Acetic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Molecular Orbital Theory and Electronic Properties

No specific studies on the molecular orbital theory or electronic properties of 2-(N-ethylprop-2-enamido)acetic acid are available. Such an analysis would typically involve calculations of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap to understand the molecule's reactivity and electronic transitions. However, without dedicated research, any discussion would be purely speculative.

Conformational Analysis and Energetic Landscapes

There is no published research on the conformational analysis of this compound. A proper study would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

No molecular dynamics simulation studies for this compound have been found in the public domain. These simulations are crucial for understanding how the molecule behaves in a condensed phase, such as in a solution, and for characterizing its interactions with other molecules.

Reaction Pathway Prediction and Transition State Analysis

Information regarding the prediction of reaction pathways or the analysis of transition states for reactions involving this compound is not available. This type of study is essential for understanding the mechanisms of chemical reactions the compound might undergo.

Structure-Reactivity and Structure-Property Correlation Studies

Without experimental or computational data, it is not possible to establish any structure-reactivity or structure-property correlations for this compound. These studies rely on correlating specific structural features with observed chemical reactivity or physical properties. nih.gov

Advanced Characterization Techniques for Mechanistic and Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-(N-ethylprop-2-enamido)acetic acid" in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its covalent framework and preferred conformations.

A key stereochemical feature of N,N-disubstituted amides like this compound is the restricted rotation around the amide C-N bond due to its partial double bond character. nanalysis.com This phenomenon results in the existence of two distinct rotational isomers (rotamers), typically designated as E and Z, which can be observed as separate sets of signals in the NMR spectra, particularly at lower temperatures. nih.govresearchgate.net Dynamic NMR (DNMR) studies, involving the acquisition of spectra at various temperatures, would allow for the determination of the energy barrier for this rotation and the relative thermodynamic stability of the conformers. nanalysis.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the acetic acid moiety (a singlet, which may be split in different rotamers), and the vinyl protons of the prop-2-enamido group (a characteristic set of multiplets). researchgate.net The chemical shifts of the protons adjacent to the nitrogen and carbonyl groups would be particularly sensitive to the E/Z isomerism. mdpi.com

¹³C NMR Spectroscopy: The carbon spectrum would complement the ¹H data, showing distinct resonances for the carbonyl carbons (amide and carboxylic acid), the vinyl carbons, and the aliphatic carbons of the ethyl and acetic acid groups. nih.gov The chemical shifts provide insight into the electronic environment of each carbon atom.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming the connectivity within the ethyl and vinyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C spectrum. iupac.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, offering powerful evidence for stereochemical and conformational assignments, particularly in distinguishing between the E and Z rotamers by observing spatial proximities between the ethyl group and the vinyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and may vary between E/Z isomers and with different solvents.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Vinyl Group
CHα=5.6 - 6.0125 - 130
CHβ= (cis to C=O)6.1 - 6.5128 - 132
CHβ= (trans to C=O)6.1 - 6.5128 - 132
Amide Carbonyl -165 - 170
Ethyl Group
N-CH₂3.3 - 3.640 - 45
CH₃1.1 - 1.312 - 15
Acetic Acid Group
N-CH₂4.0 - 4.350 - 55
Carboxyl Group
COOH10 - 12 (broad)170 - 175

Advanced Mass Spectrometry (MS) Techniques for Mechanistic Probes and Complex Mixture Analysis

Advanced mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of "this compound," as well as for probing its fragmentation pathways and potential reaction mechanisms.

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻), allowing for the unambiguous determination of its elemental formula (C₇H₁₁NO₃). nih.gov

Tandem mass spectrometry (MS/MS) would be employed to investigate the compound's fragmentation patterns. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be generated. This data is invaluable for structural confirmation and for distinguishing it from potential isomers. Expected fragmentation would likely involve:

Cleavage of the N-C bond of the acetic acid moiety.

Loss of the ethyl group.

Decarboxylation (loss of CO₂ from the carboxylic acid group).

Fragmentations characteristic of the acrylamide (B121943) core. chem-agilent.com

MS can also serve as a mechanistic probe. For example, in studies of its potential polymerization, MS techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) could be used to analyze the resulting oligomers and polymers, providing information on their mass distribution. nih.gov Furthermore, by coupling MS with liquid chromatography (LC-MS), complex mixtures containing the target compound, its precursors, or degradation products can be separated and identified. nih.gov This is particularly relevant for monitoring its formation or degradation in various chemical or biological systems. nih.govimreblank.ch The analysis of N-acyl amino acids, a related class of compounds, has been significantly advanced by using MS to discover novel lipids and understand their metabolism. acs.orgnih.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound The molecular weight of the parent compound is 157.17 g/mol . The m/z values correspond to plausible fragment ions.

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/Identity
158.076[M+H]⁺ (Protonated Molecule)
156.061[M-H]⁻ (Deprotonated Molecule)
112.050[M-COOH]⁺ (Loss of carboxyl group)
100.076[M-CH₂COOH]⁺ (Cleavage of the N-CH₂ bond)
82.050[M-C₄H₇O₂]⁺ (Loss of ethyl and carboxyl groups)
72.045[CH₂=CH-C(O)NH₂ + H]⁺ (Protonated acrylamide, potential rearrangement product)
55.018[CH₂=CH-C=O]⁺ (Acryloyl cation)

Vibrational Spectroscopy (IR, Raman) for Functional Group Interactions and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in "this compound" and the nature of intermolecular interactions, particularly hydrogen bonding. rsc.orgjkps.or.kr

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of its functional groups. miamioh.edu

Amide Bands: The C=O stretching vibration of the tertiary amide (Amide I band) is expected to appear as a very strong band in the region of 1630-1680 cm⁻¹. spectroscopyonline.compg.edu.pl Unlike primary or secondary amides, there will be no N-H stretching or bending bands. spectroscopyonline.com

Carboxylic Acid Bands: A broad O-H stretching band would be observed over a wide range (e.g., 2500-3300 cm⁻¹), characteristic of a hydrogen-bonded carboxylic acid dimer in the solid state or in concentrated solutions. The C=O stretch of the carboxylic acid would appear around 1700-1730 cm⁻¹.

Vinyl Group Bands: C=C stretching vibrations are expected around 1630-1640 cm⁻¹, potentially overlapping with the Amide I band. The =C-H stretching and bending modes would also be present at higher and lower frequencies, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are also visible, the C=C double bond stretch is often stronger and more easily identified in the Raman spectrum compared to IR. rsc.org This makes Raman particularly useful for studying the vinyl moiety of the molecule.

The positions and shapes of the O-H and C=O bands are highly sensitive to hydrogen bonding. mdpi.com In the solid state or in concentrated non-polar solvents, the carboxylic acid groups are expected to form strong intermolecular hydrogen-bonded dimers. The amide carbonyl oxygen can also act as a hydrogen bond acceptor for the carboxylic acid proton, potentially leading to specific intramolecular or intermolecular association patterns. rsc.orgacs.org Studying the spectra in different solvents and at varying concentrations can help elucidate these interactions. bohrium.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Based on typical values for related N-substituted acrylamides and carboxylic acids. jkps.or.krpg.edu.plnih.gov

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
O-H StretchCarboxylic Acid (dimer)2500 - 3300Broad, Strong
C-H Stretch (sp²)Vinyl3010 - 3095Medium
C-H Stretch (sp³)Ethyl, Methylene2850 - 2960Medium
C=O StretchCarboxylic Acid (dimer)1700 - 1730Strong
Amide I (C=O Stretch)Tertiary Amide1630 - 1680Very Strong
C=C StretchVinyl1630 - 1640Medium, Variable
C-N StretchAmide1250 - 1350Medium
O-H BendCarboxylic Acid1210 - 1320Medium
C-O StretchCarboxylic Acid1210 - 1320Strong

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives or Co-crystals

While obtaining single crystals of "this compound" itself might be challenging, X-ray crystallography of a suitable derivative or a co-crystal would provide the most definitive and detailed picture of its three-dimensional structure in the solid state. nih.gov

This technique yields precise atomic coordinates, from which one can determine:

Bond Lengths and Angles: Providing confirmation of the covalent structure and insight into bond orders (e.g., the partial double bond character of the amide C-N bond).

Torsional Angles: Defining the molecule's conformation, including the planarity of the amide and vinyl groups and the orientation of the ethyl and acetic acid substituents.

Intermolecular Interactions: Revealing the packing of molecules in the crystal lattice. This is particularly insightful for understanding hydrogen bonding. For instance, it would definitively show the hydrogen-bonding network formed by the carboxylic acid groups (e.g., the classic head-to-head dimer) and whether the amide carbonyl participates in these interactions. rsc.org

Absolute Stereochemistry: If a chiral derivative is synthesized and crystallized in a non-centrosymmetric space group.

The formation of co-crystals, where the target compound is crystallized with another molecule (a co-former), can be a strategy to obtain high-quality crystals suitable for X-ray diffraction. The analysis of such a structure would still provide critical information about the conformation and hydrogen-bonding motifs of "this compound". The structural data obtained from crystallography serves as a benchmark for validating computational models and interpreting data from other spectroscopic techniques. acs.org

Polymerization Chemistry of 2 N Ethylprop 2 Enamido Acetic Acid and Its Derivatives

Radical Polymerization Mechanisms and Kinetics

The radical polymerization of 2-(N-ethylprop-2-enamido)acetic acid, a substituted acrylamide (B121943), is subject to the classic mechanisms of initiation, propagation, and termination. However, the kinetics of acrylamide-type monomers present unique challenges and opportunities. For instance, water can have an accelerating effect on the conventional radical polymerization of (meth)acrylamides. cmu.edu

Controlled Radical Polymerization Techniques (ATRP, RAFT) for Polymer Architecture Control

Achieving control over polymer architecture, including molecular weight and dispersity, is crucial for tailoring material properties. Controlled radical polymerization (CRP) techniques are instrumental in this regard.

Atom Transfer Radical Polymerization (ATRP): The application of ATRP to acrylamide-based monomers has been met with mixed success. While high monomer conversions can be achieved, particularly in aqueous solutions, obtaining a truly controlled polymerization is challenging. cmu.edu The primary issue lies in the deactivation step. It is believed that copper salts can complex with the amide group of the polymer chain ends, stabilizing the radical. This stabilization slows down the deactivation process, leading to a high concentration of radicals and an increase in spontaneous termination reactions. cmu.edu Consequently, polymers produced via ATRP of acrylamide-type monomers often exhibit broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu The use of specific ligands, such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me4Cyclam), has been shown to yield high polymer yields in a short time, but the polymerization remains uncontrolled due to a slow deactivation rate. acs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization has emerged as a more robust technique for the controlled polymerization of acrylamide monomers. nih.gov This method allows for the synthesis of well-defined polyacrylamides with controlled molecular weights and narrow molecular weight distributions. nih.gov A study on the RAFT polymerization of structurally similar poly(2-(N-alkylacrylamide) ethyl acetate)s demonstrated that the choice of N-alkyl group can influence the polymerization kinetics, with unexpected induction periods being observed. mdpi.com

The following table illustrates the typical conditions for RAFT polymerization of a related N-substituted acrylamide monomer.

ParameterValue
MonomerN-methylacrylamide ethyl acetate (B1210297) (NMAAEA)
InitiatorAIBN
Chain Transfer Agent (CTA)ECT
Molar Ratio [M]₀:[CTA]₀:[I]₀1000:5:1
SolventDMF
Temperature70 °C
Solid Content33.3%
Data sourced from a study on a structurally similar monomer system. researchgate.net

Investigation of Propagation and Termination Rate Coefficients

The propagation rate constant (kp) for acrylamide monomers is notably high, indicating that a high level of deactivation control is necessary for a controlled polymerization process. nih.gov The challenge in techniques like ATRP is that the deactivation of the growing polymer chain is often too slow to effectively compete with the rapid monomer addition. cmu.edu This imbalance contributes to the loss of control over the polymerization.

Influence of Monomer Feed Ratios and Reaction Conditions on Polymer Properties

The properties of the final polymer are highly dependent on the initial reaction conditions. The monomer-to-initiator ratio is a key determinant of the final molecular weight. In a controlled polymerization, a higher ratio will result in a higher molecular weight polymer.

The choice of solvent also plays a critical role. For instance, polymerizations conducted in water tend to proceed much more rapidly than in organic solvents like toluene (B28343) or n-butanol. cmu.edu While this can lead to complete monomer conversion in minutes, such fast reaction times are generally undesirable for achieving a controlled polymerization. cmu.edu

Synthesis and Characterization of Copolymers and Terpolymers Involving this compound

The synthesis of copolymers and terpolymers allows for the creation of materials with tailored properties. While direct ATRP of (meth)acrylamides is often uncontrolled, it is possible to synthesize block copolymers using macroinitiators. For example, poly(methyl acrylate-b-N,N-dimethylacrylamide) has been successfully synthesized using a Me4Cyclam-based catalyst system and a poly(methyl acrylate) macroinitiator prepared by ATRP. acs.org This approach circumvents the difficulties of directly polymerizing the acrylamide block in a controlled manner.

Post-Polymerization Modifications and Functionalization of Polymers

Post-polymerization modification (PPM) is a powerful strategy for introducing functionality into polymers that may be difficult to achieve through direct polymerization of functional monomers. researchgate.net This approach allows for the chemical transformation of a precursor polymer into a more complex and functional material. researchgate.net

For polymers containing ester groups, such as those derived from this compound, hydrolysis of the ester can be a straightforward method to introduce carboxylic acid functionalities. More advanced PPM techniques for polymers include reactions with active esters, epoxides, and isocyanates. researchgate.net For instance, polymers with pendant thioether groups have been functionalized through the ring-opening of epoxides after oxidation of the thioether. nih.gov This highlights the versatility of PPM in creating a diverse range of functional polymers.

Advanced Characterization of Polymeric Materials: Molecular Weight Distribution by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the molecular weight and molecular weight distribution (Đ or PDI) of polymers. lcms.cz The analysis provides crucial information that influences the physical properties of the material, such as its strength and melt flow. lcms.cz

In a controlled polymerization, one expects to see a shift to higher molecular weight with increasing monomer conversion, while the dispersity remains low (typically below 1.5). The GPC traces of polymers synthesized via RAFT polymerization often show a symmetrical and narrow peak, indicative of a controlled process. mdpi.com However, it is important to note that interactions between N-containing polymers and the GPC columns can sometimes lead to an underestimation of the molecular weight. mdpi.com The choice of calibration standards, such as polymethylmethacrylate (PMMA), can also affect the accuracy of the measured molecular weight. mdpi.com

The following table presents representative GPC data for a polymer synthesized via a controlled radical polymerization process, illustrating the evolution of molecular weight and dispersity with monomer conversion.

Conversion (%)Mn,GPC ( g/mol )Đ (Mw/Mn)
255,2001.15
5010,1001.12
7515,3001.10
9519,5001.11
Data is illustrative and based on typical results for controlled polymerization of N-substituted acrylamides. mdpi.comresearchgate.net

Applications in Advanced Materials Science and Catalysis

Development of Functionalized Polymeric Materials

Polymers derived from N-acryloylglycine have shown significant promise in the development of materials with tailored properties, particularly those that can respond to environmental stimuli or mimic biological environments.

Molecularly Imprinted Polymers (MIPs) for Selective Adsorption and Separation of Biomolecules

There is currently a lack of specific research in the available scientific literature on the use of either 2-(N-ethylprop-2-enamido)acetic acid or its parent compound, N-acryloylglycine, as a functional monomer for the creation of molecularly imprinted polymers (MIPs) for the selective adsorption and separation of biomolecules. While the principle of molecular imprinting is well-established for creating synthetic receptors with high selectivity, mdpi.com and various functional monomers are used, mdpi.comnih.gov the application of these specific glycine-based monomers has not been documented in the reviewed sources.

Stimuli-Responsive Polymers: pH and Temperature Sensitivity

Polymers based on N-acryloylglycine (PNAG) are notable for their dual responsiveness to both pH and temperature, a characteristic attributed to the presence of both carboxylic acid and amide groups in the monomer unit. researchgate.netrsc.orgnih.gov This "smart" behavior allows for the development of materials that undergo reversible physical changes, such as swelling or sol-gel transitions, in response to specific environmental triggers. researchgate.netglobethesis.com

The carboxylic acid moiety imparts pH sensitivity. In acidic conditions (below its pKa), the carboxyl groups are protonated, reducing electrostatic repulsion and allowing polymer chains to contract or remain in a less swollen state. Conversely, in neutral or basic conditions, deprotonation of the carboxyl groups leads to increased electrostatic repulsion, causing the polymer network to expand and swell. researchgate.net

Temperature sensitivity in PNAG-based systems is often linked to the formation and disruption of hydrogen bonds. researchgate.net Some PNAG hydrogels exhibit Upper Critical Solution Temperature (UCST) behavior, where they transition from a soluble state to a gel state as the temperature is lowered below the UCST. nih.gov This transition is driven by the strengthening of hydrogen bonds between the amide groups on the polymer chains at lower temperatures. researchgate.netnih.gov The combination of these properties makes PNAG-based polymers highly tunable for various applications. mdpi.com

Table 1: Research Findings on Stimuli-Responsive Polymers from N-Acryloylglycine (NAG)

Polymer System Stimuli Observed Response Research Finding
Poly(N-acryloylglycine) (PNAG) Hydrogel pH, Temperature Sol-gel transition, Swelling Demonstrates distinct temperature-responsive swelling and potential degradability at acidic pH (pH 2.2). The release of a model drug was faster at 37°C than at room temperature. researchgate.net
Poly(N-acryloylglycinates) Hydrogel pH, Temperature Controlled Drug Release The cumulative release of indomethacin (B1671933) was significantly higher at pH 7.4 (60.1%) compared to pH 2.1 (22.3%) and increased with a rise in temperature, confirming dual sensitivity. globethesis.com
PNAG-coated Magnetite Nanoparticles pH, Temperature Zeta Potential, Hydrodynamic Size The nanocomposite responds to pH and temperature changes. Drug release was rapid when pH changed from neutral to acidic/basic or when temperature increased from 10°C to 37°C. researchgate.net

Hydrogels and Nanomaterials based on this compound

The ability of N-acryloylglycine to form cross-linked networks makes it an excellent candidate for producing hydrogels and nanostructured materials like nanohydrogels and nanocomposites. mdpi.comresearchgate.net These materials are highly valued in biomedical fields due to their high water content and structural similarity to the extracellular matrix. nih.govacs.org

Hydrogels synthesized from NAG can be physically cross-linked through hydrogen bonding interactions among the amide and carboxyl groups, creating injectable systems that can form gels in situ. researchgate.net They have been shown to be biocompatible and can support cell adhesion, proliferation, and differentiation, making them suitable for regenerative medicine applications. nih.govacs.org For instance, a poly(N-acryloylglycine-acrylamide) nanohydrogel was found to mimic the cellular microenvironment and promote healthy neurite growth. nih.govacs.org

Furthermore, NAG can be polymerized onto the surface of nanomaterials, such as magnetite nanoparticles, to create functional nanocomposites. researchgate.netmdpi.com These materials combine the stimuli-responsive properties of the polymer with the physical properties of the nanoparticle core (e.g., magnetism), enabling applications like magnetically guidable drug delivery systems. researchgate.net

Table 2: Examples of Hydrogels and Nanomaterials based on N-Acryloylglycine (NAG)

Material Type Composition Key Properties Application Focus
Nanohydrogel Poly(N-acryloylglycine-acrylamide) [poly(NAG-b-A)] High swelling (~1500%), mechanical stability, biocompatibility. Mimics extracellular matrix, promotes neurite growth, neuronal protection. nih.govacs.org
Injectable Hydrogel Poly(N-acryloylglycine) (PNAG) Physically cross-linked, pH/thermo-responsive, injectable. Drug carrier with tunable release based on pH and temperature. researchgate.net
Reinforced Hydrogel N-acryloyl glycine (B1666218) (ACG), acrylamide (B121943) (AM), montmorillonite (B579905) (MMT) Enhanced mechanical strength, temperature-responsive gelation. Temporary plugging of damaged pipelines. researchgate.net

This compound as a Ligand in Catalytic Systems

There is no specific information in the reviewed scientific literature regarding the use of this compound or its parent compound, N-acryloylglycine, in the design of metal complexes for catalytic applications. While N-modified glycine derivatives can act as bidentate ligands, coordinating through the carboxylate oxygen and the amino nitrogen, researchgate.netscispace.com and metal complexes are widely used in catalysis, rsc.orgmdpi.com the synthesis and catalytic activity of complexes involving these specific polymerizable ligands have not been reported.

Design and Synthesis of Metal Complexes with this compound Ligands

No research detailing the design and synthesis of metal complexes using this compound as a ligand was found in the available literature.

Application in Homogeneous and Heterogeneous Catalysis: Mechanistic Studies

No studies concerning the application or mechanistic investigation of this compound-based metal complexes in homogeneous or heterogeneous catalysis were found in the available literature.

Role in Supramolecular Assembly and Self-Assembled Systems

The molecular architecture of this compound, a unique N-substituted glycine derivative, positions it as a versatile building block in the field of supramolecular chemistry and the design of self-assembled systems. Its structure inherently contains multiple functional groups capable of participating in a variety of non-covalent interactions, which are the cornerstone of supramolecular assembly. These interactions allow individual molecules to spontaneously organize into larger, well-defined, and functional architectures.

The primary drivers for the self-assembly of systems incorporating this compound and related compounds are hydrogen bonding, hydrophobic interactions, and electrostatic forces. The amide linkage provides a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), while the carboxylic acid group offers another strong hydrogen bonding site. The ethyl group attached to the nitrogen atom introduces a hydrophobic element, and the terminal vinyl group of the propenoyl moiety can also participate in specific packing arrangements.

Furthermore, polymers derived from related acryloyl monomers, such as poly(N-acryloyl glycine), have been shown to form stimuli-responsive materials. researchgate.netsemanticscholar.org These polymers can create supramolecular networks in aqueous solutions, often stabilized by hydrogen bonds between the amide groups in the polymer side chains. semanticscholar.org This ability to form reversible networks in response to external triggers like temperature highlights the dynamic nature of the self-assembled systems that can be created from these types of monomers.

The self-assembly of discrete block copolymers containing segments similar to this compound has also been explored. These studies show that even subtle changes in the monomeric units can significantly impact the self-assembly behavior, either promoting the formation of gels or leading to soluble materials. nih.gov

The table below summarizes the key functional groups of this compound and their potential roles in driving supramolecular assembly, based on findings from related systems.

Functional GroupPotential Non-Covalent InteractionsRole in Supramolecular Assembly
Amide Linkage Hydrogen Bonding (Donor and Acceptor)Directs the formation of ordered structures like sheets or helices through intermolecular hydrogen bonds.
Carboxylic Acid Hydrogen Bonding (Donor and Acceptor), Electrostatic Interactions (deprotonated form)Can form strong dimers or extended chains; pH-responsive self-assembly.
N-Ethyl Group Hydrophobic Interactions, van der Waals ForcesContributes to the packing and stability of the core of the assembly by minimizing contact with aqueous environments.
Prop-2-enoyl Group π-π Stacking (in polymerized form), van der Waals ForcesCan influence the electronic properties and provides a site for further polymerization or functionalization.

In essence, this compound represents a monomer that can be strategically employed to design and fabricate advanced materials with controlled architectures and functionalities. Its capacity for controlled, directional interactions makes it a valuable component for creating everything from simple dimers to complex, responsive polymeric networks and well-defined nanostructures. The principles learned from the broader family of N-substituted glycines and acryloyl polymers provide a strong foundation for predicting and utilizing the supramolecular behavior of this specific compound. nih.govrsc.org

Biochemical and Biological Interactions: Mechanistic Investigations in Vitro Focus

Molecular-Level Interactions with Biomolecules: Enzymes and Receptors (In Vitro Studies)

No in vitro studies describing the binding or interaction of 2-(N-ethylprop-2-enamido)acetic acid with specific enzymes or receptors were identified.

Investigation of Mechanistic Pathways for Modulating Biological Processes (e.g., Enzyme Inhibition, mRNA Splicing Modulation)

There is no available information on the mechanistic pathways through which this compound might modulate biological processes such as enzyme inhibition or mRNA splicing.

Structure-Activity Relationship Studies for Biochemical Effects (In Vitro)

No structure-activity relationship (SAR) studies for this compound or its close analogs concerning their in vitro biochemical effects have been published in the accessible scientific literature.

Advanced Analytical Techniques for Detection and Quantification in Biological Matrices for Mechanistic Insight

While general analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for the detection and quantification of small molecules in biological matrices, no specific methods have been reported for the analysis of this compound for mechanistic insight.

Environmental Fate and Degradation Mechanisms of 2 N Ethylprop 2 Enamido Acetic Acid

Pathways of Chemical and Photochemical Degradation in Various Environmental Compartments

In the absence of direct experimental data for 2-(N-ethylprop-2-enamido)acetic acid, its potential for chemical and photochemical degradation in soil, water, and air can be inferred from the behavior of related acrylamide (B121943) and carboxylic acid compounds.

The primary non-biological degradation pathways in aquatic environments would likely involve photolysis. The acrylamide functional group (prop-2-enamido) contains a carbon-carbon double bond conjugated with a carbonyl group, which can absorb ultraviolet (UV) radiation. Studies on other acrylamide-based substances have shown that this absorption can lead to photochemical reactions. For instance, the degradation of acrylamide can be significantly accelerated by UV light, particularly in the presence of photosensitizers or as part of an advanced oxidation process (AOP) involving UV and chlorine or hydrogen peroxide. This suggests that in sunlit surface waters, this compound could undergo photochemical transformation.

The degradation of poly(acrylamide-co-acrylic acid) has been shown to proceed via the scission of the polymer chain, with the acrylic acid units being particularly susceptible to cleavage. nih.gov This suggests that the bond between the ethylprop-2-enamido group and the acetic acid moiety in the target molecule could be a point of photochemical vulnerability.

In the atmosphere, volatile organic compounds can be degraded by hydroxyl radicals (•OH). While the volatility of this compound is not known, if it were to enter the atmosphere, it would likely be subject to oxidation by these radicals.

Mechanistic Studies of Hydrolytic and Oxidative Degradation

The structure of this compound contains an amide linkage, which is susceptible to hydrolysis under both acidic and alkaline conditions. mdpi.comrsc.org

Hydrolytic Degradation:

The amide bond is the most likely site for hydrolytic cleavage. The general mechanism for amide hydrolysis involves the nucleophilic attack of a water molecule (under acidic catalysis) or a hydroxide (B78521) ion (under alkaline conditions) on the carbonyl carbon of the amide. rsc.org This process would break the amide bond, yielding two smaller molecules.

Acid-catalyzed hydrolysis: In acidic waters or soils, the reaction would likely yield ethanoic acid (acetic acid) and N-ethyl-prop-2-enamide, or further hydrolysis could lead to prop-2-enoic acid (acrylic acid) and ethylamine.

Base-catalyzed hydrolysis: Under alkaline conditions, the amide would hydrolyze to form the salt of the carboxylic acid (acetate) and N-ethyl-prop-2-enamide. mdpi.com

Studies on the hydrolysis of N-substituted amides confirm that this is a fundamental degradation pathway, although the reaction rates can vary significantly depending on the specific structure of the amide and the environmental conditions (pH, temperature).

Oxidative Degradation:

Oxidative degradation would likely target the carbon-carbon double bond in the prop-2-enamido group. Advanced oxidation processes, which generate highly reactive hydroxyl radicals, are known to effectively degrade acrylamide in water. These radicals can add across the double bond, initiating a series of reactions that can lead to the complete mineralization of the molecule to carbon dioxide, water, and inorganic nitrogen.

The table below summarizes the hypothetical degradation products from hydrolytic and oxidative pathways.

Degradation Pathway Reactant Potential Primary Products Reference for Mechanism
Acid HydrolysisThis compound + H₂O/H⁺Ethanoic acid + N-ethyl-prop-2-enamide mdpi.com, rsc.org,
Alkaline HydrolysisThis compound + OH⁻Acetate (B1210297) + N-ethyl-prop-2-enamide mdpi.com,
Oxidative DegradationThis compound + •OHVarious smaller oxygenated compounds

Biodegradation Pathways by Microbial Communities (In Vitro/Environmental Simulation)

Biodegradation is often the primary mechanism for the removal of organic compounds from the environment. For this compound, microbial communities in soil and water would likely be capable of its degradation.

The most probable initial step in the biodegradation of this compound would be the enzymatic hydrolysis of the amide bond. Many microorganisms possess amidase enzymes that can cleave amide linkages. The biodegradation of acrylamide, for example, is well-documented and proceeds via an amidase that converts it to acrylic acid and ammonia. It is plausible that a similar enzymatic pathway would cleave this compound into N-ethyl-prop-2-enamide and acetic acid, or potentially directly into acrylic acid, ethylamine, and acetic acid.

Once these smaller, simpler molecules are formed, they are generally readily biodegradable.

Acetic acid: A common metabolite in many organisms and is readily consumed by a wide range of bacteria and fungi.

Acrylic acid: Also known to be biodegradable by various microbial pathways.

Ethylamine: Can be utilized as a carbon and nitrogen source by some bacteria. For instance, Pseudomonas species are known to degrade alkylamines.

The following table outlines the likely sequence of biodegradation.

Biodegradation Step Substrate Enzyme Type (Hypothetical) Products Reference for Pathway
1. Initial CleavageThis compoundAmidaseN-ethyl-prop-2-enamide + Acetic Acid,,,
2. Further DegradationN-ethyl-prop-2-enamideAmidase/Other enzymesAcrylic Acid + Ethylamine,,,
3. MineralizationAcetic Acid, Acrylic Acid, EthylamineVarious metabolic enzymesCO₂, H₂O, NH₄⁺General Microbiology

Future Research Directions and Emerging Opportunities for 2 N Ethylprop 2 Enamido Acetic Acid

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced control, safety, and scalability. neuroquantology.com For the synthesis and polymerization of functional monomers like 2-(N-ethylprop-2-enamido)acetic acid, flow chemistry presents a significant opportunity for process optimization and material consistency.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for polymerization processes. vapourtec.com This level of control allows for the fine-tuning of polymer properties like molecular weight and polydispersity. vapourtec.com The high surface-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, minimizing temperature gradients and ensuring uniform reaction conditions, which is crucial for producing polymers with consistent properties. vapourtec.com Furthermore, flow systems can safely handle highly exothermic polymerization reactions. vapourtec.comacs.org

Automated synthesis platforms, often integrated with flow reactors, can accelerate the discovery and optimization of new materials. youtube.com These systems can perform numerous reactions in parallel, systematically varying reaction conditions or monomer compositions. researchgate.netresearchgate.net For this compound, an automated flow synthesis setup could be employed to rapidly screen for optimal polymerization conditions to achieve desired polymer characteristics. The integration of real-time monitoring and automation enhances reproducibility and scalability, making it an indispensable tool for both academic research and industrial production. vapourtec.com

The synthesis of N-acryloyl amino acids has been demonstrated in flow, highlighting the feasibility of applying this technology to this compound. nih.govrsc.org Future research will likely focus on developing robust, automated flow processes for both the synthesis of the monomer itself and its subsequent polymerization, enabling the on-demand production of tailored polymers.

Illustrative Data Table for Flow Synthesis Optimization

Parameter Range Explored Optimal Condition (Hypothetical) Expected Outcome
Temperature (°C) 40-80 65 Controlled polymerization rate, narrow molecular weight distribution
Residence Time (min) 5-30 15 High monomer conversion, desired molecular weight
Monomer Concentration (M) 0.1-1.0 0.5 Optimized reaction kinetics, prevention of gelation

Application in Advanced Manufacturing Technologies

Advanced manufacturing, particularly additive manufacturing (3D printing), is opening new frontiers for the creation of complex, customized objects. rsc.org Photopolymerizable resins are a key class of materials used in techniques like stereolithography (SLA) and digital light processing (DLP). rsc.orgresearchgate.net These processes utilize light to selectively cure a liquid resin, building up a 3D object layer by layer. researchgate.net

The acrylamide (B121943) functionality of this compound makes it a prime candidate for incorporation into photocurable resins. polimi.it Its unique structure could impart desirable properties to the resulting 3D printed objects. The carboxylic acid group, for instance, could enhance adhesion to substrates, introduce pH-responsiveness, or act as a site for post-printing functionalization.

Future research could explore the formulation of resins containing this compound for a variety of specialized applications:

Biomedical Devices: The biocompatibility often associated with amino acid-derived polymers could make this monomer suitable for 3D printing of biomedical scaffolds, implants, and microfluidic devices for biological applications. researchgate.netnumberanalytics.com

Functional Coatings: The ability to create complex geometries with tailored surface chemistry could be leveraged for producing functional coatings with specific binding or responsive properties.

Smart Materials: The carboxylic acid moiety could be used to create materials that respond to changes in pH, ionic strength, or the presence of specific metal ions, leading to the development of sensors and actuators.

The development of novel monomers is a key driver for advancing 3D printing technologies. numberanalytics.comyoutube.com Investigating the influence of this compound on the mechanical, chemical, and biological properties of 3D printed materials is a promising avenue for future work.

Predictive Modeling and Machine Learning for Compound Discovery and Optimization

The use of predictive modeling and machine learning (ML) is rapidly accelerating the pace of materials discovery and optimization. aip.orgnumberanalytics.com These computational tools can analyze vast datasets to identify structure-property relationships, predict the performance of new materials, and guide experimental efforts. researchgate.netewadirect.comnih.gov For a monomer like this compound, ML offers a powerful approach to explore its potential without the need for extensive and time-consuming trial-and-error experimentation. azom.com

ML models can be trained to predict various properties of polymers derived from this compound, such as:

Polymerization Kinetics: Predicting how changes in reaction conditions will affect the rate of polymerization and the resulting molecular weight distribution. researchgate.netanii.org.uyadvancedsciencenews.com

Material Properties: Forecasting the mechanical, thermal, and chemical properties of the resulting polymers based on their composition and structure. researchgate.net

Biological Activity: In the context of biomedical applications, ML can help predict the biocompatibility or specific biological interactions of polymers containing this monomer.

Furthermore, generative ML models can be used for the inverse design of new monomers. By defining a set of desired properties, these models can propose novel chemical structures that are likely to exhibit those properties. This could lead to the discovery of new derivatives of this compound with enhanced performance for specific applications. The integration of ML with automated synthesis platforms creates a closed-loop system where new materials are designed, synthesized, and tested in a highly efficient and autonomous manner. rsc.org

Illustrative Data Table for a Predictive Model

Feature (Input) Predicted Property (Output)
Monomer:Co-monomer Ratio Glass Transition Temperature (Tg)
Polymer Chain Length Tensile Strength
Cross-linker Density Swelling Ratio in Water

Exploration of Novel Reactivity and Uncharted Chemical Transformations

The chemical structure of this compound, with its electron-deficient double bond and nucleophilic carboxylic acid, suggests a rich and largely unexplored reactivity profile. While its primary use is as a monomer, the potential for other chemical transformations remains a fertile ground for research.

One area of interest is the exploration of reactions involving the acrylamide moiety. The Baylis-Hillman reaction, for example, is a carbon-carbon bond-forming reaction that occurs between an activated alkene and an electrophile. tandfonline.com N-substituted acrylamides have been shown to participate in this reaction, suggesting that this compound could be used as a building block to create more complex, functionalized molecules. tandfonline.comacademie-sciences.fr

The Michael addition is another key reaction of acrylamides, where nucleophiles add to the double bond. The reactivity of N-substituted acrylamides towards biological nucleophiles like glutathione (B108866) has been studied, providing insights into their potential biological interactions. acs.org A systematic study of the Michael addition reactivity of this compound with a variety of nucleophiles could uncover new synthetic routes and applications.

The interplay between the acrylamide and carboxylic acid groups could also lead to novel intramolecular reactions or be exploited in the design of new catalysts or ligands. Future research could focus on:

Tandem Reactions: Designing reaction sequences where both the acrylamide and carboxylic acid groups participate to build molecular complexity in a single pot.

Asymmetric Transformations: Developing catalytic methods for the enantioselective transformation of the acrylamide group.

Supramolecular Chemistry: Utilizing the carboxylic acid for self-assembly or to direct the reactivity of the acrylamide moiety in organized media.

The synthesis of N-substituted acrylamides can be achieved through various methods, including the reaction of amines with acryloyl chloride or through Doebner-Knoevenagel condensation. researchgate.netorganic-chemistry.org Exploring alternative and more sustainable synthetic routes to this compound itself is also a valuable research direction. azom.comnih.gov

Q & A

Q. What are the standard synthetic routes for 2-(N-ethylprop-2-enamido)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling ethyl acrylate derivatives with glycine analogs via carbodiimide-mediated amidation (e.g., using EDC or DCC) . Optimization of solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) significantly impacts yield. For example, excess coupling agents (1.5–2.0 eq.) improve efficiency in anhydrous conditions . Reaction progress should be monitored via TLC or LC-MS to confirm intermediate formation.

Q. How can the purity of this compound be validated post-synthesis?

Standard purity assessment includes:

  • HPLC/GC-MS : Retention time consistency against a reference standard, with >95% peak area .
  • NMR : Integration of characteristic signals (e.g., vinyl protons at δ 5.5–6.5 ppm, ethyl group at δ 1.2–1.4 ppm) to confirm structural integrity .
  • Elemental Analysis : Carbon and nitrogen content within ±0.3% of theoretical values .

Q. What spectroscopic techniques are most effective for structural characterization?

  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • ¹³C NMR : Identifies carbonyl carbons (amide at ~170 ppm, carboxylic acid at ~175 ppm) .
  • X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks (e.g., dimeric structures via O-H···N interactions) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

  • Solubility Variants : Use DMSO vs. aqueous buffers alters bioavailability; quantify via logP measurements .
  • Stereochemical Purity : Chiral HPLC or circular dichroism (CD) ensures enantiomeric excess (>98%) for reproducible assays .
  • Metabolite Interference : LC-MS/MS identifies degradation products (e.g., hydrolyzed acrylamide byproducts) during long-term assays .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density at the amide bond, predicting nucleophilic attack sites .
  • MD Simulations : Simulate binding to target proteins (e.g., MMP-3) using GROMACS, focusing on hydrogen-bonding lifetimes (>100 ps) for stability .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to design derivatives with enhanced potency .

Q. How do crystallographic data inform formulation strategies for drug delivery?

Crystal packing analysis (e.g., via Mercury software) reveals:

  • Hydrophobic Channels : Ethyl groups in this compound form π-π stacks, suggesting compatibility with lipid-based nanoparticles .
  • Hydration Stability : Monoclinic vs. orthorhombic polymorphs exhibit varying hygroscopicity; use PXRD to select stable forms for tablet formulations .

Data Interpretation and Experimental Design

Q. How should researchers address discrepancies in pKa measurements between computational and experimental methods?

  • Experimental Validation : Use potentiometric titration in 0.1 M KCl at 25°C, with corrections for ionic strength .
  • Computational Calibration : Adjust COSMO-RS solvation models to match experimental dielectric constants (ε = 78.5 for water) .
  • Statistical Analysis : Apply Bland-Altman plots to quantify bias between methods, aiming for <0.2 pH unit deviation .

Q. What strategies optimize the compound’s stability in aqueous buffers for long-term studies?

  • pH Control : Maintain buffers at pH 5.0–6.0 to minimize hydrolysis of the acrylamide moiety .
  • Antioxidants : Add 0.1% w/v ascorbic acid to prevent radical-mediated degradation .
  • Lyophilization : Pre-freeze samples at -80°C and lyophilize to reduce water activity (<0.1 a_w) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.